molecular formula C11H14O B14843312 3-(Cyclopropylmethyl)-5-methylphenol

3-(Cyclopropylmethyl)-5-methylphenol

Cat. No.: B14843312
M. Wt: 162.23 g/mol
InChI Key: VZDXWOPJOZHTQJ-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-5-methylphenol is an organic compound that features a cyclopropylmethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-5-methylphenol can be achieved through several methods. One common approach involves the alkylation of 5-methylphenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclopropylmethyl-5-methylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclopropylmethyl-5-methylcyclohexanol.

    Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-(Cyclopropylmethyl)-5-methylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-5-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. Additionally, the cyclopropylmethyl group may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethyl)-4-methylphenol
  • 3-(Cyclopropylmethyl)-5-ethylphenol
  • 3-(Cyclopropylmethyl)-5-isopropylphenol

Uniqueness

3-(Cyclopropylmethyl)-5-methylphenol is unique due to the presence of both the cyclopropylmethyl and methyl groups on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-(cyclopropylmethyl)-5-methylphenol

InChI

InChI=1S/C11H14O/c1-8-4-10(6-9-2-3-9)7-11(12)5-8/h4-5,7,9,12H,2-3,6H2,1H3

InChI Key

VZDXWOPJOZHTQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)CC2CC2

Origin of Product

United States

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